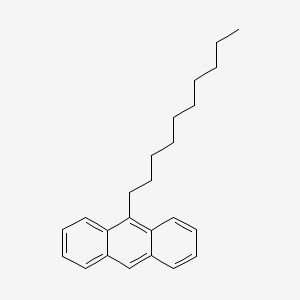

9-Decylanthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76881-11-3 |

|---|---|

Molecular Formula |

C24H30 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

9-decylanthracene |

InChI |

InChI=1S/C24H30/c1-2-3-4-5-6-7-8-9-18-24-22-16-12-10-14-20(22)19-21-15-11-13-17-23(21)24/h10-17,19H,2-9,18H2,1H3 |

InChI Key |

QDYQFGPPJYKEMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 9 Decylanthracene

Synthetic Pathways to 9-Decylanthracene Analogues

The synthesis of this compound and its derivatives often begins with the functionalization of the anthracene (B1667546) molecule itself or a closely related precursor. These methods are crucial for introducing the desired alkyl chains and other functional groups that dictate the final properties of the molecule.

Alkylation and Arylation Methods at the 9-Position

The introduction of alkyl or aryl groups at the 9-position of the anthracene skeleton is a fundamental step in the synthesis of many functional organic molecules.

One common approach to synthesizing 9-alkylanthracenes is through the Friedel-Crafts acylation of anthracene, followed by reduction. For instance, this compound can be prepared by the acylation of anthracene with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride, followed by reduction of the resulting ketone. thieme-connect.de Another method involves the reaction of 9-anthracenylmethanethiolate with alkyl halides, followed by a series of reactions to yield the desired 9-alkyldecylanthracene derivative. lookchem.com

Arylation at the 9-position can be achieved through cross-coupling reactions. For example, 9-bromoanthracene (B49045) can be coupled with an arylboronic acid in a Suzuki coupling reaction to yield 9-arylanthracenes. nih.gov This method is versatile and allows for the introduction of a wide range of aryl groups.

Coupling Reactions for Extended Conjugated Systems

To create larger, more complex molecules with extended π-conjugation, coupling reactions are indispensable. These reactions link anthracene units to other aromatic systems, often through acetylenic bridges.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of conjugated polymers and complex aromatic structures. wikipedia.orgnih.gov

In the context of this compound derivatives, the Sonogashira coupling is employed to create extended conjugated systems. For example, 9-ethynyl-10-decylanthracene can be coupled with 9,10-dibromoanthracene (B139309) to produce large, well-defined molecular architectures. psu.edu This reaction is often carried out under mild conditions and can be facilitated by microwave heating to reduce reaction times. organic-chemistry.org The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and purity of the product. wikipedia.orgcaltech.edu

Precursor Derivatization and Functionalization

The synthesis of complex this compound derivatives often relies on the preparation of key functionalized precursors. These precursors, such as halogenated or alkynylated anthracenes, serve as versatile intermediates for subsequent coupling reactions.

A key intermediate for many derivatization reactions is 9-bromo-10-decylanthracene. Its synthesis can be achieved by the mono-metallation of 9,10-dibromoanthracene with phenyllithium, followed by a reaction with decyl bromide. psu.edu This method avoids the use of butyllithium, which can lead to the formation of butyl bromide as a byproduct. psu.edu

Another approach involves the direct bromination of this compound. However, controlling the regioselectivity of this reaction can be challenging. A more controlled method starts with the bromination of a precursor like 9-phenylanthracene (B14458) to yield 9-bromo-10-phenylanthracene. chemicalbook.com While not directly yielding the decyl-substituted compound, this illustrates a common strategy for introducing bromine at a specific position on the anthracene core.

The introduction of an ethynyl (B1212043) group is crucial for extending the conjugation of the anthracene system via Sonogashira coupling. The synthesis of 9-ethynyl-10-decylanthracene typically starts from 9-bromo-10-decylanthracene. psu.edu

A common route involves a Negishi coupling of 9-bromo-10-decylanthracene with [(trimethylsilyl)ethynyl]zinc chloride to form the trimethylsilyl-protected ethynyl derivative. psu.edu The trimethylsilyl (B98337) (TMS) protecting group is then removed using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the terminal alkyne, 9-ethynyl-10-decylanthracene. psu.edu This terminal alkyne is then ready to be used in subsequent Sonogashira coupling reactions. psu.edu

Synthesis of 9-Bromo-10-decylanthracene

Functionalization of Anthracene Cores with Alkyl Chains

The introduction of alkyl chains, such as a decyl group, onto an anthracene core is a key strategy to modify its physical and chemical properties. This functionalization primarily aims to enhance the solubility and processability of the otherwise poorly soluble anthracene molecule. researchgate.netacs.org The attachment of a decyl chain at the 9-position of the anthracene ring system is a common approach.

One documented synthesis of this compound involves the reaction of 9-bromo-10-decylanthracene with a metallating agent like phenyllithium, followed by reaction with decyl bromide. psu.edu Another method starts with the Friedel-Crafts acylation of anthracene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. thieme-connect.de The resulting ketone is then reduced to yield this compound. thieme-connect.delookchem.com

The length of the attached alkyl chain significantly influences the properties of the resulting anthracene derivative. Studies on a series of asymmetrically alkylated anthracene molecules have shown that a moderate chain length can be optimal for promoting self-organization in thin films, which is crucial for applications in organic electronics. researchgate.netacs.orgnih.gov The van der Waals interactions between these alkyl side chains can have a more profound influence on molecular ordering than the interactions between the conjugated anthracene units themselves. researchgate.net This highlights the critical role of alkyl chain engineering in tuning the material properties.

Polymerization of this compound and its Monomers

The incorporation of the this compound moiety into polymeric structures opens up possibilities for creating advanced materials with tailored photophysical and electronic properties.

Strategies for Incorporating Anthracene Moieties into Polymeric Architectures

Several strategies exist for integrating anthracene units into polymer backbones or as pendant groups. tandfonline.comrsc.org One approach involves the synthesis of anthracene-containing monomers that can then be polymerized. For instance, 9-hexenylanthracene has been copolymerized with propylene (B89431) to create an isotactic polypropylene (B1209903) with pendant anthracene groups. researchgate.net These pendant groups can then undergo further reactions, such as Diels-Alder cycloadditions, to functionalize the polymer. researchgate.net

Another method involves the direct polymerization of difunctional anthracene derivatives. For example, poly(anthracene-2,6-diyl) has been synthesized via a precursor polymer assembled through organometallic couplings of a Diels-Alder adduct of 2,6-dibromoanthracene. rsc.org On-surface synthesis protocols have also been developed to create ethynylene-bridged anthracene polymers, overcoming the solubility challenges often associated with these conjugated systems. nih.gov Furthermore, anthracene-containing polymers can be prepared through the reaction of 9-anthryldiazomethane (B78999) with carboxylic acid groups on existing macromolecules or by its copolymerization with other monomers. tandfonline.com

Controlled Polymerization Techniques for Tailored Materials

Controlled or "living" polymerization techniques are instrumental in synthesizing well-defined polymers with precise control over molecular weight, architecture, and functionality. fiveable.mesigmaaldrich.com These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly valuable for creating tailored materials containing anthracene moieties. sigmaaldrich.comtcichemicals.com

For instance, ATRP can be used to copolymerize an anthracene-functionalized monomer with other monomers to create block copolymers with specific properties. nih.gov The living nature of these polymerizations allows for the creation of polymers where the molecular weight increases linearly with monomer conversion, resulting in materials with a narrow molecular weight distribution. fiveable.me The choice of initiator in these controlled polymerizations also allows for the introduction of specific end-group functionalities. fiveable.me These techniques have been successfully applied to a wide range of vinyl monomers and are robust enough for various applications. sigmaaldrich.com The ability to precisely control the polymer structure is crucial for applications where specific material properties are required, such as in the development of advanced materials for electronics or drug delivery. tcichemicals.com

Supramolecular Synthesis and Self-Assembly Techniques

The non-covalent organization of this compound and its derivatives into well-defined supramolecular structures is driven by a combination of intermolecular forces.

Design Principles for Self-Assembled Systems

The design of self-assembling systems based on anthracene derivatives relies on harnessing a variety of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrophobic interactions. mdpi.comresearchgate.netwikipedia.org The planar, aromatic nature of the anthracene core promotes π-π stacking, where the aromatic rings of adjacent molecules align face-to-face. researchgate.net This interaction is a key driving force in the formation of ordered assemblies.

The self-assembly process can be influenced by the design of the constituent molecules. For example, bent aromatic amphiphiles with two anthracene panels have been shown to spontaneously assemble into spherical micelles in water. jst.go.jp The formation of these structures is driven by a combination of the hydrophobic effect and partial π-π interactions. jst.go.jp Furthermore, the principles of supramolecular chemistry allow for the creation of complex, multi-component systems where different catalytic sites can be brought into close proximity through self-assembly, mimicking the efficiency of natural enzymes. mdpi.com Template-directed synthesis, where a supramolecular template guides the formation of a specific product, is another powerful strategy for creating complex, well-defined architectures. rsc.org

Influence of Alkyl Chain on Self-Assembly Behavior

The decyl chain attached to the anthracene core plays a crucial role in directing the self-assembly behavior. The length and nature of the alkyl chain can significantly impact the packing of the molecules and the morphology of the resulting supramolecular structures. ntu.edu.sg Long alkyl chains, like the decyl group, promote van der Waals interactions and can lead to the formation of interdigitated networks in the solid state. ntu.edu.sg

Photophysical Phenomena of 9 Decylanthracene and Its Conjugates

Excited-State Dynamics and Relaxation Pathways

Ultrafast Kinetics of Photodimers

The formation of photodimers is a characteristic photoreaction of anthracenes. In the case of 9-decylanthracene, the intermediate states and the final photodimer product have been identified, and the kinetics of their formation and relaxation have been determined. rsc.org This process involves the interaction of an excited monomer with a ground-state monomer, leading to the formation of a [4π+4π] cycloadduct. The study of these ultrafast kinetics is essential for applications such as 3D optical storage, where the reversible formation of the photodimer is utilized. rsc.orgdntb.gov.uatamu.edu The dimerization process can be influenced by various factors, including solvent and the presence of substituents. researchgate.net The reverse reaction, or photodissociation, can be induced by light of a different wavelength or by heat. researchgate.netresearchgate.net

The general mechanism for the photodimerization of anthracene (B1667546) derivatives often proceeds through a singlet excited state pathway. researchgate.net The rate constants for dimerization are typically high, with reactions occurring within nanoseconds. researchgate.net

| Reaction Step | Description | Timescale |

| Photoexcitation | Absorption of a photon by a this compound monomer, leading to an excited singlet state. | Femtoseconds |

| Dimer Formation | Reaction of the excited monomer with a ground-state monomer to form a photodimer. | Nanoseconds |

| Photodissociation | Cleavage of the photodimer back to two monomers, often induced by shorter wavelength UV light or heat. | Varies |

Singlet Excited State Deactivation Mechanisms

The singlet excited state of this compound can deactivate through several competing pathways. These include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion and intersystem crossing to the triplet state. libretexts.orgrsc.org The relative efficiencies of these deactivation channels determine the fluorescence quantum yield of the molecule. For many aromatic molecules, the deactivation of the first excited singlet state is a combination of fluorescence, intersystem crossing, and internal conversion. rsc.org The lifetime of the singlet excited state for similar aromatic compounds can range from picoseconds to nanoseconds. rsc.org

Non-Radiative Decay Channels and Activation Control

Non-radiative decay channels are crucial in the deactivation of the excited state and compete directly with fluorescence. cas.cn These processes involve the conversion of electronic energy into vibrational energy, effectively heating the molecule and its surroundings. libretexts.org Internal conversion, the radiationless transition between states of the same spin multiplicity, is a significant non-radiative pathway. libretexts.org The efficiency of these non-radiative channels can be influenced by molecular structure and the surrounding environment. rsc.orgrsc.org In some systems, non-radiative decay can be thermally activated, meaning its rate increases with temperature. nih.gov The accessibility of conical intersections can be a primary determinant of the efficiency of non-radiative decay. chemrxiv.org

Conical Intersections in Excited-State Dynamics

Conical intersections are points of degeneracy between two electronic potential energy surfaces and act as efficient funnels for ultrafast non-radiative relaxation from an excited state to the ground state. rsc.orggvsu.edumaplesoft.com These intersections play a critical role in the photochemistry of many organic molecules by providing a pathway for rapid internal conversion. gvsu.edunih.gov The dynamics of passing through a conical intersection are extremely fast, often occurring on the femtosecond timescale. rsc.orggvsu.edu The presence and accessibility of conical intersections can significantly shorten the lifetime of an excited state and reduce the quantum yield of fluorescence. chemrxiv.org For anthracene derivatives, a pericyclic minimum or conical intersection is postulated to be an intermediate in the photodimerization process, existing as a "floppy" cycloadduct where the reacting atoms are at distances between that of an excimer and a formal dimer. researchgate.net

Luminescence and Emission Characteristics

The luminescence of this compound and its conjugates is a key feature of their photophysical profile. This emission can occur from the monomeric excited state or from excited-state complexes such as excimers and exciplexes.

Excimer and Exciplex Formation and Dynamics

An excimer is an excited-state dimer that is formed from the association of an excited molecule with a ground-state molecule of the same species. rsc.org In the case of di-anthracene compounds linked by a flexible chain, intramolecular excimer formation can occur. rsc.orgrsc.orgresearchgate.net The formation of an excimer is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. rsc.org For a series of polymethylene-linked di(9-anthracenes), excimer formation was observed for systems with four to nine methylene (B1212753) units (A4A to A9A). rsc.org The dynamics of excimer formation are often diffusion-controlled in intermolecular cases and dependent on the chain flexibility in intramolecular cases. researchgate.net

| Species | Description | Emission Characteristics |

| Monomer | An isolated this compound molecule in an excited state. | Structured fluorescence spectrum. |

| Excimer | An excited-state dimer of this compound. | Broad, structureless, red-shifted emission. |

| Exciplex | An excited-state complex between this compound and a different molecule. | Broad, structureless, red-shifted emission, often with charge-transfer character. |

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, representing the ratio of photons emitted to photons absorbed. Anthracene and its derivatives are renowned for their strong fluorescence. mdpi.com 9,10-disubstituted anthracenes, in particular, often serve as benchmark materials in photophysical studies due to their high quantum yields and stability. rsc.org For instance, 9,10-diphenylanthracene (B110198) is a widely used fluorescence standard, with a reported quantum yield in cyclohexane (B81311) approaching 0.97 to 1.0. bjraylight.com

Substituents on the anthracene core can significantly modulate the quantum yield. While aromatic substituents at the 9 and 10 positions can maintain high fluorescence efficiency, the introduction of groups like thiophene (B33073) can decrease the quantum yield to less than 10%. rsc.org Compounds such as this compound are often used as reference systems in studies of bichromophoric molecules to represent the properties of an isolated chromophore. researchgate.net The high quantum yields of many 9,10-diarylanthracenes, often exceeding 0.52 in solution, underscore their potential as blue emitters in organic light-emitting devices (OLEDs). epa.gov

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| 9,10-Diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |

| Quinine Sulfate | 1 N H₂SO₄ (1.0 x 10⁻⁵ M) | 0.60 | bjraylight.com |

| [Ru(bpy)₃]²⁺ | Water (deaerated) | 0.063 | bjraylight.com |

| o-DBCNPy (neat film) | Solid State | 0.81 | mdpi.com |

| 9,10-bis(4-methoxyphenyl) anthracene | CH₂Cl₂ | > 0.52 | epa.gov |

Solvatochromism and Environmental Effects on Emission

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. wikipedia.org This phenomenon arises from differential solvation of the molecule's ground and excited states, which alters the energy gap between them. wikipedia.org In anthracene derivatives, particularly those with "push-pull" (donor-π-acceptor) architecture, solvatochromism is a pronounced effect. acs.org

For these molecules, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum. wikipedia.org This positive solvatochromism occurs because the excited state has a more polar character, often involving intramolecular charge transfer (ICT), and is therefore stabilized to a greater extent by polar solvent molecules than the ground state. acs.org For example, the emission of certain anthracene-based π-conjugates can shift by as much as 80 nm from nonpolar solvents like pentane (B18724) to more polar ones like acetone. acs.org The sensitivity of the emission spectrum to the solvent's electron-donating ability can make these compounds effective probes for their surrounding environment. rsc.org In contrast, some derivatives, like 9,10-bis(4-methoxyphenyl) anthracene, show minimal changes in their emission spectra with varying solvent polarity, indicating a less polar excited state. epa.gov

Excited-State Symmetry Breaking in Anthracene Derivatives

In symmetric, multi-branched molecules with a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) quadrupolar structure, an intriguing phenomenon known as excited-state symmetry breaking (ES-SB) can occur. unige.ch Upon photoexcitation, the electronic excitation, which is initially delocalized symmetrically across the entire molecule, can localize onto one of the donor-acceptor branches. unige.chlboro.ac.uk This process is particularly prevalent in polar solvents. nih.govresearchgate.net

Studies on symmetric 9,10-dicyanoanthracene (B74266) derivatives linked to electron-donating groups have shown that in non-polar solvents, the excited state remains symmetric. nih.gov However, in polar environments, the molecule can undergo symmetry breaking, effectively behaving like its single-branch dipolar analogue. nih.govgloecklhofer.eu This localization is driven by the balance between the electronic coupling between the branches and the stabilization energy afforded by the polar solvent reorganizing around a more dipolar, charge-localized state. researchgate.net The propensity for ES-SB is therefore highly dependent on both solvent polarity and the specific molecular architecture. nih.gov

Intramolecular Charge Transfer (ICT) Processes

Intramolecular charge transfer is a fundamental process in donor-acceptor systems where photoexcitation facilitates the movement of an electron from the donor to the acceptor unit within the same molecule. ossila.com This creates a highly polar excited state with a large dipole moment, which dictates many of the molecule's photophysical properties.

Probing Dual Absorption and Emission Behavior

A key signature of ICT is the appearance of dual fluorescence, where two distinct emission bands are observed. acs.orgscirp.org This is characteristic of molecules where the locally excited (LE) state and the ICT state are close in energy. One band, typically at a shorter wavelength, corresponds to emission from the LE state, which resembles the emission of the unfunctionalized chromophore. The second band, which is strongly red-shifted, originates from the relaxed ICT state. scirp.org

The compound 9-(N,N-dimethylamino)anthracene is a classic example that exhibits dual emission in various solvents. acs.org The relative intensity of the ICT band increases significantly with solvent polarity, as the polar solvent molecules stabilize the charge-separated ICT state, lowering its energy relative to the LE state. acs.org This behavior can be used to probe the local environment and is central to the design of fluorescent sensors.

| Solvent | LE Emission Peak (nm) | ICT Emission Peak (nm) |

|---|---|---|

| Cyclohexane | ~410 | ~460 |

| Dioxane | ~415 | ~480 |

| Acetonitrile | - | ~520 |

| Methanol | - | ~530 |

Dual fluorescence peaks for 9-(N,N-Dimethylamino)anthracene in various solvents. Data derived from studies on ICT phenomena. acs.orgscirp.org

Role of Donor-Acceptor Branch Length in ICT

The structural linkage between the donor and acceptor moieties plays a crucial role in mediating ICT processes. aip.org In multi-branched quadrupolar systems, the length of the donor-acceptor (D-A) branch can determine the extent of electronic communication between the different arms of the molecule and influence the propensity for excited-state symmetry breaking. nih.govresearchgate.net

Research on quadrupolar dyes with a 9,10-dicyanoanthracene core has revealed a direct correlation between the D-A branch length and the tendency to undergo ES-SB. nih.gov For molecules with the shortest branches, where the donor is directly linked to the anthracene core, the excited state remains symmetric even in highly polar solvents due to strong interbranch electronic coupling. nih.govresearchgate.net As the length of the spacer between the donor and acceptor is increased, the electronic coupling weakens. This allows for the excitation to become unevenly distributed in polar solvents, and with the longest branches, it can fully localize on a single arm, resulting in a complete ICT state on one side of the molecule. nih.govresearchgate.net

Exciton (B1674681) Dynamics and Diffusion

In the solid state, such as in thin films or nanoaggregates, the photophysical properties of anthracene derivatives are governed by exciton dynamics. rsc.org An exciton is a bound state of an electron and a hole, created upon photoexcitation. In molecular aggregates, two primary types of singlet excitonic states are observed: free excitons and self-trapped excitons, the latter of which are often referred to as excimers. sci-hub.seacs.org

Upon photoexcitation, highly ordered systems like crystals can exhibit dominant emission from the excimer state, which is a lower-energy state formed by the interaction of an excited molecule with a neighboring ground-state molecule. rsc.org In less ordered nanoaggregates, emission from both the free exciton (resulting in blue emission) and the excimer state (resulting in green emission) can be observed. rsc.org

Before becoming trapped in an excimer state or decaying, these excitons can migrate through the material. This process is known as exciton diffusion. rsc.orgacs.org The singlet exciton diffusion coefficient is a key parameter for the performance of organic photovoltaic and optoelectronic devices. sci-hub.se Studies on 9,10-diphenylanthracene (DPA) nanoaggregates have shown that the exciton diffusion coefficient is nearly an order of magnitude slower than in pure anthracene nanoaggregates. rsc.org This is attributed to the near-perpendicular orientation of the phenyl rings, which increases the intermolecular distance between the anthracene cores and impedes the rate of exciton transport. rsc.org

Singlet Exciton Diffusion Coefficients

Singlet exciton diffusion is a fundamental process in organic materials where an excited state (a singlet exciton) migrates from one molecule to another. The efficiency of this energy transfer is quantified by the exciton diffusion coefficient (D) and the exciton diffusion length (L_D), which is the average distance an exciton travels before it decays. These parameters are crucial for the performance of optoelectronic devices, as they determine the distance over which absorbed light energy can be transported to a reactive site or an interface for charge separation.

In organic semiconductors, singlet exciton diffusion can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. FRET is a long-range, non-radiative process that occurs through dipole-dipole coupling and does not require physical contact between molecules. In contrast, Dexter energy transfer is a short-range process that involves the exchange of electrons and requires orbital overlap between the donor and acceptor molecules.

While specific data for the singlet exciton diffusion coefficient of this compound is not readily found in the surveyed literature, studies on similar anthracene derivatives provide valuable insights. For instance, research on 9,10-diphenylanthracene (DPA) nanoaggregates has shown that the singlet exciton diffusion coefficient is significantly influenced by molecular packing. mpg.de In the more ordered crystalline state, DPA exhibits faster singlet exciton diffusion compared to its nanoaggregate form. mpg.de The presence of bulky substituents, such as the phenyl groups in DPA, can increase the intermolecular distance between the anthracene cores, which in turn can impede the rate of exciton diffusion. mpg.de

Furthermore, studies on other anthracene derivatives have shown that the introduction of different substituents can modulate the electronic and photophysical properties, which would consequently affect the exciton diffusion coefficient. mdpi.com The alkyl chain in this compound, for example, could influence the solid-state packing and morphology, thereby impacting the efficiency of exciton transport.

To illustrate the range of singlet exciton diffusion coefficients observed in related organic materials, the following interactive table presents data from various studies. It is important to note that these values are for different compounds and under various experimental conditions, and are provided here for comparative context.

| Compound/Material | Diffusion Coefficient (cm²/s) | Diffusion Length (nm) | Measurement Technique |

| 9,10-Diphenylanthracene (DPA) Nanoaggregate | Slower than anthracene nanoaggregate | - | Excitation fluence dependent emission decay |

| Anthracene Nanoaggregate | - | Comparable to crystal | Time-resolved spectroscopy |

| Anthracene Crystal | - | Comparable to nanoaggregate | Time-resolved spectroscopy |

| ITIC Derivative 1 | 0.003 - 0.007 | up to 31 | Time-resolved photoluminescence & exciton-exciton annihilation |

| ITIC Derivative 2 | 0.003 - 0.007 | up to 31 | Time-resolved photoluminescence & exciton-exciton annihilation |

| ITIC Derivative 3 | 0.003 - 0.007 | up to 31 | Time-resolved photoluminescence & exciton-exciton annihilation |

This table is for illustrative purposes and includes data for compounds other than this compound to provide context on typical values for related materials.

Exciton-Exciton Annihilation Kinetics

Exciton-exciton annihilation is a bimolecular process that becomes significant at high excitation intensities, where the density of excitons is high. In this process, two excitons interact, and one or both of them decay non-radiatively. This phenomenon can be a significant loss mechanism in devices that operate under high light intensities or high current densities, such as OLEDs and lasers. The study of exciton-exciton annihilation kinetics provides valuable information about exciton mobility and interactions.

The rate of exciton-exciton annihilation is typically described by the annihilation rate constant (γ). This process can occur between two singlet excitons (singlet-singlet annihilation), a singlet and a triplet exciton (singlet-triplet annihilation), or two triplet excitons (triplet-triplet annihilation). In the context of this section, we focus on singlet-singlet annihilation.

The kinetics of exciton-exciton annihilation can be monitored by observing the decay of fluorescence intensity as a function of excitation power. At high fluences, the decay becomes faster and non-exponential due to the additional non-radiative decay channel provided by annihilation.

Direct experimental data on the exciton-exciton annihilation kinetics for this compound is not available in the reviewed literature. However, research on related anthracene derivatives demonstrates the importance of this process. For example, in 9,10-diphenylanthracene (DPA) nanoaggregates and thin films, exciton-exciton annihilation kinetics have been used to reveal the diffusion of singlet excitons. mpg.de The measurement of excitation fluence-dependent ultrafast emission decay is a common method to study these kinetics. mpg.dersc.org

The following interactive table presents exciton-exciton annihilation rate constants for various organic materials to provide a general understanding of the magnitude of this phenomenon. It is crucial to reiterate that these values are not specific to this compound.

| Material | Annihilation Process | Annihilation Rate Constant (cm³/s) |

| ACRXTN (a TADF compound) | Singlet-Singlet Annihilation (SSA) | 2.44 x 10⁻¹² |

| ACRXTN (a TADF compound) | Singlet-Triplet Annihilation (STA) | 1.23 x 10⁻¹² |

| ACRXTN (a TADF compound) | Triplet-Triplet Annihilation (TTA) | 9.69 x 10⁻¹⁴ |

| Monolayer WS₂ | Exciton-Exciton Annihilation | 0.41 |

| Bilayer WS₂ | Exciton-Exciton Annihilation | 6.00 x 10⁻³ |

| Trilayer WS₂ | Exciton-Exciton Annihilation | 1.88 x 10⁻³ |

This table is for illustrative purposes and includes data for compounds other than this compound to provide context on typical values for related materials.

Photochemical Reactivity and Mechanisms of 9 Decylanthracene

Photodimerization Processes

The photodimerization of anthracene (B1667546) and its derivatives, including 9-decylanthracene, is a classic example of a [4π+4π] photocycloaddition reaction. researchgate.net This reaction typically occurs upon irradiation with UV light at wavelengths above 300 nm, leading to the formation of a dimer. researchgate.net The resulting photodimer can then be reverted to the original monomeric state either by exposure to shorter wavelength UV light (below 300 nm) or by heating. researchgate.net

The photodimerization of this compound can occur through both intermolecular and intramolecular pathways. Intermolecular photodimerization involves the reaction between two separate this compound molecules. This process is concentration-dependent, with higher concentrations favoring the formation of intermolecular dimers.

In specific molecular architectures, where two anthracene moieties are linked together, intramolecular photodimerization can occur. thieme-connect.com This process is a competition between the intramolecular [4π+4π] cycloaddition and the intermolecular head-to-tail [4π+4π] cyclodimerization. thieme-connect.com The selectivity between these two pathways can be controlled by the nature of the substituents on the anthracene ring. thieme-connect.com

The hallmark of this compound's photochemistry is the reversibility of its photocycloaddition reaction. researchgate.net This reversibility allows for multiple cycles of dimerization and cleavage, a property that is highly desirable for the development of phototunable and self-healing materials. researchgate.netresearchgate.net The forward reaction (dimerization) is typically initiated by longer wavelength UV light (e.g., 365 nm), while the reverse reaction (cleavage) can be induced by shorter wavelength UV light or heat. researchgate.netresearchgate.net This wavelength-dependent control allows for a degree of "on/off" switching of the material's properties. researchgate.net

The efficiency of this reversible process has led to the design of various functional materials, including hydrogels, shape-memory polymers, and photoresponsive coatings. researchgate.net For instance, incorporating anthracene-functionalized monomers into a polymer network allows for dynamic covalent crosslinking through UV-triggered [4+4] cycloaddition and cleavage. researchgate.net

The mechanism of photodimerization for anthracenes generally proceeds through the singlet excited state. nih.govscispace.com The process can be summarized in three steps:

Excitation of an anthracene molecule to its singlet excited state.

Formation of an excimer, which is a complex of an excited and a ground-state molecule.

Reaction of the excimer to form the dimer. nih.gov

Fluorescence and dimerization are competitive processes, meaning the excimer can either decay via fluorescence or proceed to form a dimer. nih.govscispace.com The dimerization rate constants are generally high, with reactions often occurring within nanoseconds. scispace.comrsc.org

The kinetics of both the forward (dimerization) and reverse (cleavage) reactions are complex and influenced by various factors, including the wavelength of irradiation and the concentration of the reactants. researchgate.net Studies have been conducted to develop kinetic models that can predict the concentration changes of the monomer and dimer under different conditions. researchgate.net For instance, ultrafast kinetic studies on this compound have identified the intermediate states and determined the pathways and rates of their formation and relaxation. rsc.orgdntb.gov.ua These kinetic investigations are crucial for applications such as 3D optical data storage, where the distinct states of the molecule (monomer vs. dimer) can represent bits of information. rsc.org

| Reaction | Stimulus | Wavelength |

| Dimerization | UV Light | > 300 nm |

| Cleavage | UV Light or Heat | < 300 nm |

This table summarizes the general conditions for the reversible photodimerization of anthracene derivatives.

Reversible Photocycloaddition Reactions

Thermal Dissociation of Photodimers

The photodimers of this compound and other substituted anthracenes are not only photochemically cleavable but can also undergo thermal dissociation, reverting to their monomeric forms upon heating. researchgate.net

The thermal dissociation of anthracene photodimers is a first-order reaction, and its kinetics are highly dependent on temperature. researchgate.net The rate of dissociation increases with increasing temperature. Studies on various 9-substituted anthracene dimers have shown that the scission occurs cleanly and efficiently at temperatures ranging from 90 °C to 200 °C. researchgate.netresearchgate.net

The kinetics of thermal dissociation in the condensed state can be more complex than in solution due to the influence of the material's physical state (crystalline or molten). rsc.org The crystallinity of the photodimer can stabilize it, leading to slower initial dissociation rates compared to the molten state. rsc.org As the dimer dissociates, it can create a mixed phase of dimer and monomer, which further influences the reaction rate. rsc.org Techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared (FTIR) spectroscopy are used to study these complex kinetics and the associated phase behavior. rsc.org

The nature of the substituent at the 9-position of the anthracene ring has a significant influence on the thermal stability and dissociation kinetics of the corresponding photodimer. researchgate.netresearchgate.netrsc.org Both electron-donating and electron-withdrawing substituents can affect the thermal reversibility.

Research has shown a correlation between the electronic properties of the substituent, as described by Hammett parameters, and the rate of thermal dissociation. researchgate.netrsc.org Generally, substituents with stronger electronic effects, whether electron-donating or electron-withdrawing, tend to decrease the thermal stability of the photodimer, resulting in faster dissociation kinetics. researchgate.netrsc.org For example, studies on a series of 9-substituted anthracenes revealed that the dissociation temperature is significantly influenced by the substituent. researchgate.netresearchgate.net This tunability of the thermal dissociation behavior by modifying the substituent is crucial for designing materials with specific thermal response profiles. researchgate.net

| Substituent Type | Effect on Thermal Stability | Dissociation Rate |

| Strong Electron-Donating | Decreased | Faster |

| Strong Electron-Withdrawing | Decreased | Faster |

This table illustrates the general influence of substituent electronic effects on the thermal dissociation of 9-substituted anthracene photodimers.

Thermal Dissociation Kinetics and Temperature Dependence

Photoreactions with External Species

The photochemical behavior of this compound is significantly influenced by its interactions with other chemical species. These interactions can lead to complex reaction pathways, including electron transfer and oxidation, which are dictated by the electronic properties of both the excited anthracene core and the reacting partner.

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a fundamental photochemical process where an electronically excited molecule transfers an electron to or from another molecule, resulting in the formation of radical ions. sumitomo-chem.co.jp The anthracene moiety of this compound is a well-known participant in such reactions. Upon photoexcitation, this compound can act as either an electron donor or an acceptor, depending on the redox properties of the external species it interacts with. sumitomo-chem.co.jp

The feasibility of a PET reaction is governed by the change in Gibbs free energy (ΔG), which can be estimated using the Rehm-Weller equation. pnas.org This equation relates the free energy change to the excitation energy of the photosensitizer (in this case, this compound), the oxidation potential of the electron donor, and the reduction potential of the electron acceptor. pnas.org

In a typical scenario, the excited singlet state of this compound (¹An*) can be quenched by an electron acceptor, leading to the formation of the this compound radical cation (An•+) and the radical anion of the acceptor. Conversely, it can be quenched by an electron donor, forming the this compound radical anion (An•-) and the radical cation of the donor. Studies on related 9-alkylanthracenes have detailed the electron-transfer oxidation and the decay kinetics of the resulting radical cations in solution. nih.gov

A generalized scheme for these PET processes is as follows:

Excitation: An + hν → ¹An*

Reductive Quenching: ¹An* + D → An•⁻ + D•⁺ (where D is an electron donor)

Oxidative Quenching: ¹An* + A → An•⁺ + A•⁻ (where A is an electron acceptor)

The efficiency of these reactions is highly dependent on factors such as the concentration of the external species, the solvent polarity, and the distance between the donor and acceptor moieties. pnas.org Research has demonstrated that for some anthracene systems, photoinduced electron transfer can be sensitized over long ranges through energy transfer mechanisms in organized media like polymerized films. nih.gov The concept of consecutive photoinduced electron transfer (con-PET) and multi-PET has also been explored, where multiple photon absorptions lead to the generation of highly potent reducing or oxidizing species, capable of cleaving strong chemical bonds. nih.gov

Oxidation-State-Dependent Photochemistry

The photochemical reactivity of this compound is intrinsically linked to its oxidation state, particularly the accessibility of the radical cation state. The formation of this radical cation is a key step in many oxidative transformation pathways. Various oxidizing systems have been shown to react with 9-alkylanthracenes, with the mechanism being highly dependent on the nature of the oxidant. vt.edu

Studies on 9-methylanthracene (B110197), a close structural analog, provide significant insight. vt.edu When oxidized by systems like horseradish peroxidase/H₂O₂, the reaction is believed to proceed through the initial formation of a radical cation. vt.edu This highly reactive intermediate can then follow different pathways, such as reacting with water or molecular oxygen, to yield a variety of oxidized products. vt.edu

In contrast, oxidation by cytochrome P450 enzyme systems is more complex. While the involvement of a radical cation is a possibility, the mechanism is thought to primarily involve direct oxygen transfer from a high-valent iron-oxo species (FeO). vt.edu This highlights that the specific reaction environment and the properties of the external oxidizing agent dictate which mechanistic pathway is favored.

The table below summarizes the products formed from the oxidation of 9-methylanthracene by different systems, illustrating the potential reaction outcomes for this compound under similar conditions.

| Oxidizing System | Major Products from 9-Methylanthracene | Proposed Mechanistic Intermediate |

| Horseradish Peroxidase / H₂O₂ | 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, Anthraquinone | Radical Cation (An•⁺) |

| Cytochrome P450 / NADPH / O₂ | 9-(hydroxymethyl)anthracene, Dihydrodiols, 10-methyl-10-hydroxy-9-anthrone | Iron-oxo species (FeO) |

| FeTPP / PhIO | 9-(hydroxymethyl)anthracene, 10-methyl-10-hydroxy-9-anthrone, Anthraquinone | Iron-oxo species (FeO) |

Data sourced from oxidation studies on 9-methylanthracene. vt.edu

The formation of the radical cation as a distinct intermediate is crucial; its subsequent reactions determine the final product distribution. The stability and reactivity of this radical cation can be influenced by the substitution pattern on the anthracene ring and the surrounding solvent environment. mdpi.com

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex mechanisms of photochemical reactions. Density Functional Theory (DFT) and other theoretical methods allow for the detailed investigation of reaction pathways, intermediates, and transition states that are often difficult or impossible to observe experimentally.

DFT Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms, offering a balance of computational cost and accuracy. pnas.org For photochemical reactions of molecules like this compound, DFT calculations can be used to map the potential energy surface (PES), which governs the transformation from reactants to products.

A typical DFT study of a reaction pathway involves several key steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants and products (or intermediates). The structure of the TS provides critical information about the geometry of the activated complex.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. beilstein-journals.org

Energy Profile Construction: By calculating the relative energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. beilstein-journals.orgrsc.org

For complex reactions, DFT can help distinguish between different possible mechanisms, such as a concerted pathway (where all bond-breaking and bond-forming events occur in a single step) versus a stepwise pathway (which involves one or more stable intermediates). pku.edu.cn For example, in cycloaddition reactions, DFT can determine whether the reaction proceeds through a single, concerted transition state or via a diradical or zwitterionic intermediate. pku.edu.cn While specific DFT studies focusing solely on this compound's photoreactions with external species are not widely reported in the provided literature, the methodologies are well-established and have been applied to numerous related aromatic and catalytic systems. rsc.orgnih.gov

Electronic Structure and Charge Transport in 9 Decylanthracene Materials

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic and optical properties of organic semiconductors. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the material's absorption and emission characteristics, as well as its charge transport capabilities.

Evaluation of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels of anthracene (B1667546) and its derivatives can be determined experimentally through techniques like cyclic voltammetry and ultraviolet photoelectron spectroscopy (UPS), and computationally via methods such as Density Functional Theory (DFT). researchgate.netnih.gov For unsubstituted anthracene, the HOMO and LUMO levels are well-established. researchgate.net Computational studies on various substituted anthracenes provide insight into how different functional groups modulate these energy levels.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |

|---|---|---|---|---|

| Anthracene | -5.93 | -2.43 | 3.50 | DFT/B3LYP/6-31G(d) researchgate.net |

| 9,10-diphenylanthracene (B110198) (DPA) | -5.71 | -2.22 | 3.49 | DFT rsc.org |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | -5.87 | -2.45 | 3.42 | DFT rsc.org |

Impact of Substituents on Electronic Band Gaps

The introduction of substituents onto the anthracene core can significantly alter the HOMO-LUMO gap, which is analogous to the electronic band gap in the solid state. researchgate.net The nature and position of the substituent are key factors in this modulation. Electron-donating groups generally raise the HOMO level more than the LUMO level, leading to a decrease in the band gap. Conversely, electron-withdrawing groups tend to lower both the HOMO and LUMO levels, with a more pronounced effect on the LUMO, which can also result in a narrowed band gap.

The decyl group in 9-decylanthracene is a weak electron-donating group. Therefore, it is anticipated to cause a slight increase in the HOMO energy level and a smaller change in the LUMO energy level, resulting in a marginally reduced electronic band gap compared to unsubstituted anthracene. This effect is generally less pronounced than that of aryl or other more electronically active substituents. rsc.org Studies on various 9,10-disubstituted anthracenes have shown that the electronic properties can be finely tuned, which is crucial for designing materials for specific optoelectronic applications. rsc.org

Charge Carrier Generation and Recombination

In organic semiconductors, charge carriers (electrons and holes) are typically generated through the absorption of light, which creates excitons (bound electron-hole pairs). wikipedia.org These excitons can then dissociate into free charge carriers, a process that is often facilitated at interfaces with other materials or at defect sites. The generation of free carriers in anthracene crystals has been studied under various excitation sources, such as X-rays and electron bombardment. aps.orgaip.org

The recombination of charge carriers is the process by which an electron and a hole annihilate each other, often resulting in the emission of light (radiative recombination) or heat (non-radiative recombination). wikipedia.org In anthracene and its derivatives, radiative recombination is the basis for their use in organic light-emitting diodes (OLEDs). The recombination process can be influenced by several factors, including the presence of traps, the molecular packing, and the temperature. researchgate.net Triplet-triplet annihilation is another important process in anthracene derivatives, where the interaction of two triplet excitons can lead to the formation of a higher-energy singlet exciton (B1674681), which then decays radiatively, a phenomenon known as delayed fluorescence. researchgate.net

Exciton Transport Mechanisms in Organic Semiconductors

Once generated, excitons can move through the material before they recombine or dissociate. This exciton transport is a critical process in devices like organic photovoltaics, as it determines the efficiency with which excitons can reach a dissociating interface. acs.org In organic semiconductors, exciton transport can occur through several mechanisms.

In highly disordered materials, transport is often described by Förster Resonance Energy Transfer (FRET), an incoherent hopping mechanism where the exciton hops from one molecule to another. umons.ac.be For more ordered systems, such as crystalline this compound, excitons can be delocalized over several molecules, and transport may occur through a more coherent mechanism. umons.ac.be Recent research has highlighted the importance of "transient delocalization," where coupling to vibrational modes allows localized excitons to temporarily access delocalized states, enabling efficient long-range transport. acs.org The efficiency of exciton transport can be influenced by the degree of structural and energetic disorder within the material. arxiv.org

Electronic Coupling and Intermolecular Interactions in Solid State

In the solid state, the electronic properties of this compound are heavily influenced by how the individual molecules pack together. The strength of the electronic coupling between adjacent molecules, often quantified by the transfer integral, determines the ease with which charge carriers can hop from one molecule to the next. acs.org This coupling is highly sensitive to the intermolecular distance and orientation.

Oligoacenes like anthracene often adopt a herringbone packing motif in the crystalline state. acs.org The introduction of the bulky decyl group at the 9-position will sterically influence this packing, potentially leading to different intermolecular arrangements compared to unsubstituted anthracene. This altered packing will, in turn, affect the electronic coupling and, consequently, the charge transport properties. Studies on other substituted anthracenes have shown that controlling the solid-state packing through chemical modification is a key strategy for optimizing charge mobility. rsc.orgnih.gov The weak van der Waals forces that govern the intermolecular interactions in these materials mean that even subtle changes in molecular structure can have a significant impact on the collective electronic properties of the solid. iucr.org

Advanced Characterization Techniques for 9 Decylanthracene Systems

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes that occur in molecules after photoexcitation. researchgate.net These techniques allow researchers to probe the transient species and excited states that are formed on timescales ranging from femtoseconds to seconds. nih.gov

Transient Electronic Absorption Spectroscopy

Transient absorption (TA) spectroscopy is instrumental in tracking the evolution of photoexcited species. In this pump-probe technique, a sample is excited by a short laser pulse (the pump), and a subsequent, time-delayed pulse (the probe) measures the change in absorbance as a function of time and wavelength. nsf.gov The resulting TA spectra provide insights into processes such as excited-state absorption, stimulated emission, and ground-state bleaching. rsc.org

For anthracene (B1667546) derivatives, TA spectroscopy has been used to study the relaxation dynamics following photoexcitation. rsc.org Studies on related systems have revealed a relaxation process from a singlet locally excited (LE) state to a charge transfer (CT) state. rsc.org The kinetics of these processes can be modeled to determine the lifetimes of the transient species. For instance, in some anthracene derivatives, the relaxation from the LE to the CT state occurs on a picosecond timescale. rsc.org

Table 1: Representative Transient Absorption Data for Anthracene Derivatives

| Derivative System | Process | Timescale | Reference |

|---|---|---|---|

| Anthracene-Donor/Acceptor | LE to CT State Relaxation | Picoseconds | rsc.org |

| Bridged Azulene-Anthracene | Vibrational Energy Relaxation | Sub-nanosecond | arxiv.org |

Note: This table presents generalized findings from related anthracene systems to illustrate the type of data obtained from transient absorption spectroscopy.

Time-Resolved Fluorescence and Emission Studies

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time after excitation by a pulse of light. This technique provides information about the lifetime of the excited singlet state and can reveal the presence of different emissive species or quenching processes. uc.pt Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used to measure fluorescence lifetimes with high precision, often in the picosecond to nanosecond range. mdpi.com

In the context of anthracene derivatives, time-resolved emission studies can elucidate the nature of the emissive states. For example, in some systems, the presence of multiple decay components in the fluorescence decay profile can indicate the existence of different conformers or excited-state processes such as excimer formation. The fluorescence lifetime is a critical parameter that can be influenced by the molecular environment and the presence of quenchers. For some fluorescent derivatives, lifetimes can extend into the microsecond range, a characteristic of thermally activated delayed fluorescence (TADF). nih.gov

Transient Vibrational Spectroscopy

Transient vibrational spectroscopy, including techniques like transient infrared (IR) and Raman spectroscopy, provides structural information about short-lived excited states. By probing the vibrational modes of a molecule after photoexcitation, these methods can track changes in geometry and bonding that occur during photochemical and photophysical processes. nist.gov

For example, studies on bridged azulene-anthracene compounds have utilized transient grating acoustic spectroscopy to investigate vibrational energy relaxation. arxiv.org This technique monitors the rate of heat release to the solvent following vibrational excitation of the solute. Such studies have shown that the presence of the alkyl chain in derivatives can influence the rate of energy dissipation from the aromatic core to the surrounding solvent. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov By analyzing parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers and the energy barriers between them can be determined. copernicus.orgcsic.es

For flexible molecules like 9-decalanthracene, the long alkyl chain can adopt various conformations, which in turn can influence the electronic properties of the anthracene core. Variable-temperature NMR studies can be particularly informative, as changes in the spectra with temperature can indicate the presence of dynamic exchange processes between different conformers. unibas.it While detailed conformational analysis of 9-decalanthracene itself is not extensively reported, the principles of NMR conformational analysis are well-established for similar small organic molecules. nih.gov A German-language publication has mentioned 9-decalanthracene in the context of conformational analysis, suggesting that such studies are feasible. researchgate.net

Table 2: Key NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided |

|---|---|

| Chemical Shifts | Electronic environment of nuclei |

| Coupling Constants (J-couplings) | Through-bond connectivity and dihedral angles |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei (internuclear distances) |

Mass Spectrometry (MS) and Chromatographic Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. rsc.org When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures. imist.mawikipedia.org

LC-MS is a versatile technique used for a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. openaccessjournals.com The sample is separated by HPLC before being ionized and analyzed by the mass spectrometer. A study on a 9,10-ter-anthrylene-ethynylene derivative, which incorporates 10-decylanthr-9-yl-ethynyl moieties, utilized mass spectrometry for characterization, demonstrating the utility of this method for larger anthracene-based systems. psu.edu

Table 3: Common Chromatographic and Mass Spectrometric Techniques

| Technique | Analytes | Information Obtained |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile, thermally stable compounds | Separation, molecular weight, fragmentation pattern |

Voltammetry for Electrochemical Characterization

Voltammetry, particularly cyclic voltammetry (CV), is a key electrochemical technique used to investigate the redox properties of a compound. wikipedia.org By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer can be obtained. als-japan.com

The electrochemical behavior of anthracene derivatives is of great interest for their application in electronic devices. A study on a ter-anthrylene-ethynylene containing 10-decylanthr-9-yl-ethynyl units provides relevant electrochemical data. psu.edu The cyclic voltammogram of this compound showed quasi-reversible oxidation peaks, which were attributed to the sequential removal of electrons from the three anthracene units. psu.edu Another study systematically compared the electrochemical oxidation potentials of a series of anthracene derivatives, establishing a correlation between the gas-phase ionization energies and the solution-phase oxidation potentials. cdnsciencepub.com

Table 4: Electrochemical Data for an Anthracene Derivative

| Compound | Oxidation Potentials (V vs. Ag/Ag+) | Reduction Potentials (V vs. Ag/Ag+) | Reference |

|---|---|---|---|

| 9,10-ter-anthrylene-ethynylene derivative | 1.05 (quasi-reversible), 1.20 (quasi-reversible), 1.49 (irreversible) | -1.26 (irreversible), -1.53 (irreversible) | psu.edu |

This table presents data for a complex derivative containing 9-decalanthracene moieties to illustrate the type of information obtained from voltammetry.

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials, providing detailed information about the atomic and molecular arrangement within a crystal lattice. wikipedia.orgcarleton.edu This method is essential for determining crystal structures, identifying phases, and understanding intermolecular interactions that govern the solid-state properties of a compound. wikipedia.orgnih.gov While a complete single-crystal X-ray diffraction study for 9-Decylanthracene is not publicly available in the crystallographic literature, analysis of closely related 9-alkylanthracene compounds provides significant insight into its expected solid-state structure.

Detailed Research Findings

Research on the crystal structures of 9-substituted anthracene derivatives, such as 9-methylanthracene (B110197), reveals common packing motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound. researchgate.netrsc.org The molecular structure of these compounds typically features a planar anthracene core with the substituent group oriented out of this plane. nih.govnih.gov

In the absence of a determined crystal structure for this compound, we can anticipate its crystallographic parameters based on those of analogous 9-alkylanthracene compounds. The presence of the flexible decyl chain is expected to significantly influence the crystal packing. The crystal structure of 9-methylanthracene, for example, has been studied in the context of its [4+4] photodimerization. researchgate.net These studies show that the anthracene moieties arrange in a way that facilitates this reaction upon irradiation. researchgate.net

Expected Intermolecular Interactions:

The crystal packing of this compound is expected to be stabilized by a combination of the following intermolecular interactions:

π-π Stacking: The aromatic anthracene cores are likely to arrange in a parallel-displaced or herringbone fashion to maximize attractive π-π interactions. rsc.orgmdpi.com The interplanar distance between stacked anthracene rings in related compounds is typically in the range of 3.4 to 3.7 Å.

C-H···π Interactions: Hydrogen atoms from the decyl chain and the anthracene core can interact with the π-electron clouds of neighboring anthracene rings, further stabilizing the crystal lattice. nih.goviucr.org

In cases where single crystals are not readily obtainable, X-ray powder diffraction (XRPD) serves as a valuable technique for characterizing the solid-state structure. carleton.eduscribd.com An XRPD pattern provides a fingerprint of the crystalline phases present in a sample and can be used to determine unit cell parameters, though it does not provide the detailed atomic coordinates that a single-crystal study does. carleton.edu

Data Tables

The following tables present hypothetical yet representative crystallographic data for this compound, based on the known crystal structures of similar 9-alkylanthracene compounds. This data is for illustrative purposes to indicate the type of information obtained from a single-crystal X-ray diffraction analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₂₄H₃₀ |

| Formula Weight | 318.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 15.0 |

| c (Å) | ~ 18.0 |

| α (°) | 90 |

| β (°) | ~ 95 |

| γ (°) | 90 |

| Volume (ų) | ~ 2280 |

| Z (molecules per unit cell) | 4 |

Table 2: Potential Intermolecular Contact Distances in Crystalline this compound

| Interaction Type | Atom 1 | Atom 2 | Typical Distance (Å) |

|---|---|---|---|

| π-π Stacking | Anthracene Cg¹ | Anthracene Cg¹ | ~ 3.4 - 3.7 |

| C-H···π | C-H (Decyl) | Anthracene Cg¹ | ~ 2.7 - 2.9 |

| Van der Waals | H (Decyl) | H (Decyl) | > 2.4 |

¹ Cg refers to the centroid of the anthracene ring system.

Emerging Applications and Research Directions in Materials Science

Organic Electronic Devices

Organic electronic devices leverage the electronic and optical properties of carbon-based materials. These devices offer advantages such as flexibility, low cost, and large-area fabrication. wikipedia.org 9-Decylanthracene, as an organic semiconductor, is a component in the active layers of various organic electronic devices.

Principles for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that produce light from a thin film of an organic compound when an electric current is passed through it. wikipedia.org The basic structure of an OLED consists of an emissive layer sandwiched between a cathode and an anode, with at least one of these electrodes being transparent. wikipedia.orgkyushu-u.ac.jp When a voltage is applied, electrons are injected from the cathode and holes from the anode into the organic layers. wikipedia.org The recombination of these electrons and holes within the emissive layer creates excited states called excitons. The subsequent decay of these excitons to a lower energy level results in the emission of light. wikipedia.org

The efficiency of OLEDs is determined by both internal and external quantum efficiencies. bohrium.com The internal quantum efficiency is limited by the ratio of fluorescent singlet excitons (which emit light quickly) to phosphorescent triplet excitons (which release energy as heat in fluorescent materials). kyushu-u.ac.jp Anthracene (B1667546) derivatives, such as 9,9'-bianthracene-based compounds, are explored as blue fluorescent emitters to enhance OLED performance. magtech.com.cn The molecular design, including steric hindrance effects, plays a crucial role in achieving high efficiency and stability in these devices. magtech.com.cn

Organic Field-Effect Transistors (OFETs/TFTs)

Organic Field-Effect Transistors (OFETs) are key components in organic electronics, functioning as switches or amplifiers. wikipedia.org An OFET typically consists of a semiconductor layer, a gate dielectric, and three electrodes: a source, a drain, and a gate. wikipedia.orgnih.gov The application of a voltage to the gate electrode creates an electric field that modulates the conductivity of the organic semiconductor channel, thereby controlling the current flow between the source and drain. wikipedia.org

The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used. nih.gov While pentacene (B32325) has been widely studied as a p-type semiconductor in OFETs, there is a significant need for the development of n-type organic semiconductors to create complementary circuits. researchgate.netrsc.org Research has shown that modifying the molecular structure of organic semiconductors can significantly influence their electronic properties and, consequently, the performance of the OFET. nih.gov For instance, the introduction of a decyl group, as in this compound, can influence the material's processability and molecular packing, which in turn affects charge transport. While specific performance data for this compound in OFETs is not detailed in the provided context, the general principles of OFET operation and material design apply.

Organic Photovoltaics (OPVs) and Solar Cells

Organic Photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using organic semiconductor materials. ossila.comratedpower.com These devices typically consist of a photoactive layer comprising a blend of electron-donating and electron-accepting organic materials sandwiched between two electrodes. stanford.edu When light is absorbed by the active layer, it generates excitons, which are then dissociated into free electrons and holes at the donor-acceptor interface. stanford.edu These charge carriers are then transported to and collected at their respective electrodes, generating a photocurrent.

A key advantage of OPVs is the ability to tune their electronic properties and process them from solution, which allows for low-cost, large-scale manufacturing. ossila.comratedpower.com The efficiency of OPVs has been steadily increasing, with certified efficiencies now exceeding 19%. ossila.comnih.gov This progress is largely attributed to the development of new organic materials, including non-fullerene acceptors, which have shown promise for improved efficiency and stability. ossila.comsolenergy.com.ph While the direct use of this compound in high-efficiency OPVs is not explicitly detailed, its properties as an organic semiconductor suggest its potential as a component in the active layer or in interfacial engineering to improve device performance.

Development of Organic Semiconductors

Organic semiconductors are the foundational materials for the electronic devices described above. ossila.com Their semiconducting properties arise from the delocalization of π-electrons in conjugated molecular systems. ossila.comossila.com The performance of these materials in devices is dictated by factors such as charge carrier mobility, energy levels (HOMO and LUMO), and film morphology. researchgate.net

The development of new organic semiconductors is a major focus of research, with the goal of improving device efficiency, stability, and processability. nih.gov This involves the synthesis of novel molecular structures and the investigation of their structure-property relationships. For instance, the attachment of alkyl chains, like the decyl group in this compound, is a common strategy to enhance solubility and influence the solid-state packing of the molecules, which is critical for efficient charge transport. Both small molecules and polymers are being explored, each offering distinct advantages in terms of processing and performance. ossila.comossila.com

Data Storage Technologies

Beyond electronic displays and energy conversion, the unique photochemical properties of certain organic molecules are being explored for high-density data storage applications.

3D Optical Data Storage Media

Three-dimensional (3D) optical data storage aims to increase data density by recording information throughout the volume of a material, rather than just on its surface. rsc.org This technology relies on materials that can undergo a reversible change in their optical properties upon exposure to light.

This compound has been identified as a promising material for 3D optical data storage. rsc.org The underlying principle is its ability to undergo a photoreaction, specifically photodimerization. rsc.org In this process, two this compound monomers react to form a photodimer when exposed to light of a specific wavelength. This transformation alters the optical properties of the material at the point of irradiation, allowing for the "writing" of data. The process is reversible, enabling data to be erased and rewritten. rsc.org The ultrafast kinetics of this photoreaction have been studied to understand the formation and relaxation pathways of the different molecular states involved. rsc.orgtamu.edu This research demonstrates the potential of using molecules like this compound as media for high-density 3D optical storage devices. rsc.org

Sensing Platforms

The unique photophysical properties of the anthracene core, modified by the presence of a decyl group at the 9-position, make this compound a valuable component in the development of advanced sensing platforms. Its strong fluorescence and ability to undergo reversible photodimerization are key features harnessed for creating molecular probes, chemosensors, and light-responsive sensing elements.

Design of Molecular Probes and Chemosensors

The design of fluorescent molecular probes and chemosensors often relies on integrating a signaling fluorophore with a recognition moiety. mdpi.com The fluorophore, in this case, the this compound unit, provides a measurable optical signal (e.g., fluorescence intensity or wavelength shift) that is modulated when the recognition part interacts with a specific analyte. mdpi.com The general principle involves the conversion of a binding event into a detectable change in the fluorescence properties of the sensor molecule. mdpi.com

Fluorescent chemosensors can operate through several mechanisms, including chelation-enhanced fluorescence (CHEF), where the signal turns on, or chelation-quenched fluorescence (CHEQ), where the signal turns off upon binding to an analyte. mdpi.com These effects are often governed by processes such as intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT). mdpi.comrsc.org

In the context of this compound, its utility in probes is often linked to its conformational and photophysical behavior. For instance, in studies of alkylene-linked macrocyclic dimers of anthracene derivatives, this compound has been used as a reference compound to understand the ground-state conformation of the anthracene units. researchgate.net The design of such systems is crucial for developing probes, as large conformational changes in the excited state can lead to advanced fluorescent probes for applications like real-time materials imaging. researchgate.net The key to creating effective dual-fluorescent probes is the precise design of molecules that undergo significant, reversible structural changes between their ground and excited states. researchgate.net

| Probe Design Principle | Mechanism | Role of Fluorophore (e.g., this compound) |

| Analyte Recognition | A specific part of the molecule (recognition moiety) binds to the target analyte. | The anthracene unit acts as the signaling component, whose fluorescence is altered by the binding event. |

| Signal Transduction | The binding event triggers a change in the electronic or structural properties of the molecule. | Mechanisms like CHEF, CHEQ, ICT, or FRET involving the anthracene core translate the binding into a light signal. mdpi.com |

| Signal Detection | The change in fluorescence (intensity, wavelength, lifetime) is measured. | The bright fluorescence of the anthracene derivative provides a strong, detectable signal. researchgate.net |

Light-Responsive Sensing Elements

This compound is integral to the creation of light-responsive sensing elements due to its reversible [4+4] photodimerization reaction. When exposed to UV light (typically around 365 nm), two this compound monomers can form a dimer, and this bond can be cleaved with shorter wavelength UV light, regenerating the monomers. researchgate.net This reversible photochemical process can be harnessed to create surfaces and materials whose properties change in response to light. researchgate.netresearchgate.net

Researchers have demonstrated that by introducing anthracene derivatives into a molecular layer deposited on a material surface, it is possible to create a stimuli-responsive surface. researchgate.netresearchgate.net Upon photoirradiation or heating, the anthracene moieties undergo dimerization or cleavage reactions, which alters the composition and structure of the molecular layer. researchgate.netresearchgate.net This change, in turn, modifies the macroscopic properties of the surface, such as its wettability. researchgate.netresearchgate.net For example, a surface can be switched between hydrophobic and hydrophilic states, which constitutes a sensing response to the light stimulus. The selection of functional groups attached to the anthracene is crucial for controlling these surface properties. researchgate.netresearchgate.net The ability to tune the photochemical responsiveness of anthracene derivatives allows for the precise design of these light-responsive sensing systems. researchgate.netresearchgate.net

Stimuli-Responsive Materials and Systems